
(4-((4-Fluorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a quinoline group, and a piperidine group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a quinoline group suggests that the compound may be planar or nearly planar in this region. The piperidine ring could introduce some three-dimensionality to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the amino group might be involved in acid-base reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups and aromatic rings could influence its solubility, melting point, and other properties .Scientific Research Applications
Antiproliferative Activity and Structural Analysis : A study conducted by Prasad et al. (2018) focused on the synthesis of a novel bioactive heterocycle similar to the compound . This compound was evaluated for antiproliferative activity, and its structure was characterized using various spectroscopic techniques and X-ray diffraction studies. This research is relevant for understanding the potential anticancer applications of related compounds.
5-HT1A Receptor Agonists and Antidepressant Potential : A paper by Vacher et al. (1999) discusses derivatives of 2-pyridinemethylamine, which include a structure related to the compound . These derivatives show potent 5-HT1A agonist activity and antidepressant potential, highlighting the compound's relevance in neuroscience and mental health research.
Pharmaceutical Quality Control : In a study by Gatti et al. (2004), a fluorogenic labeling reagent was used for the quality control of amino acids in pharmaceuticals. This research is significant for understanding the compound's application in pharmaceutical analysis and quality assurance.
Analgesia in Neuropathic Pain Models : Research by Deseure et al. (2002) and Colpaert et al. (2004) investigates the effects of 5-HT1A receptor agonists in rat models of trigeminal neuropathic pain and spinal cord injury. These studies are crucial for understanding the analgesic potential of related compounds.
Antibacterial Activity of Fluoroquinolones : A study by Kuramoto et al. (2003) focuses on the design and antibacterial activities of fluoroquinolones, a class to which the compound is structurally related. The research provides insights into the compound's potential use in combating bacterial infections.
Photocatalysis in Organic Synthesis : Zhang et al. (2020) discuss the use of photocatalysts in the oxidation of non-activated alcohols and the oxygenation of tertiary amines. This research, found in Zhang et al. (2020), is relevant for understanding the compound's application in organic synthesis and chemical engineering.
Antitumor Activity : Research by Tang and Fu (2018) discusses the synthesis and antitumor activity of a compound structurally similar to the one . This study is crucial for understanding the potential use of related compounds in cancer treatment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-fluoroanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-15-5-10-19-18(13-15)20(24-17-8-6-16(23)7-9-17)14-21(25-19)22(27)26-11-3-2-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPARDZPJCNEIEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)F)C(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

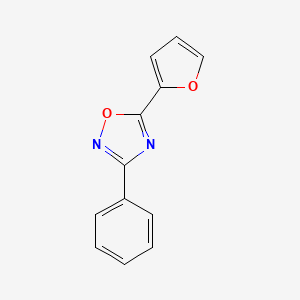
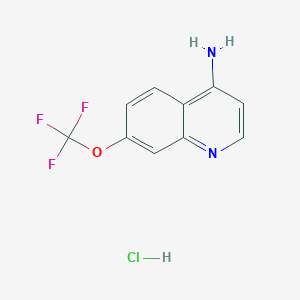
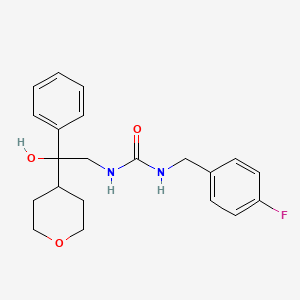
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2391274.png)

![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)
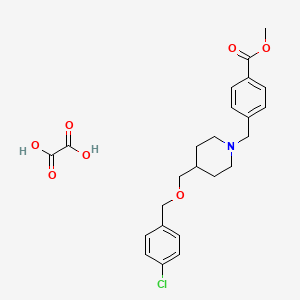
![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)
![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)
![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)
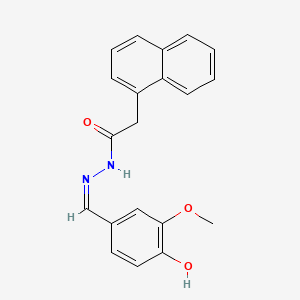
![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)

